{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone
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Overview
Description
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Piperazine Ring Formation: The piperazine ring is often introduced through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Cyclopropyl Group Introduction: The cyclopropyl group can be added via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted biphenyl and piperazine derivatives.
Scientific Research Applications
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in research exploring its interactions with various biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues, modulating the activity of the target receptor or enzyme.
Comparison with Similar Compounds
Similar Compounds
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(methyl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Properties
CAS No. |
918482-27-6 |
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Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
cyclopropyl-[4-[(2-phenylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24N2O/c24-21(18-10-11-18)23-14-12-22(13-15-23)16-19-8-4-5-9-20(19)17-6-2-1-3-7-17/h1-9,18H,10-16H2 |
InChI Key |
DQQYJUYEFDORJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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